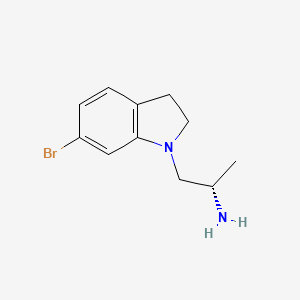

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine

Vue d'ensemble

Description

VER-3323 est un composé novateur, administré par voie orale, qui agit comme un agoniste sélectif des récepteurs de la sérotonine 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C . Il a été étudié pour son potentiel à réduire l'apport alimentaire, ce qui en fait un candidat prometteur pour le développement d'agents anti-obésité .

Méthodes De Préparation

La synthèse de VER-3323 implique la préparation de dérivés d'alkylamine d'indoline . Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que le composé est fabriqué et vendu sous licence exclusive de Vernalis Group plc .

Analyse Des Réactions Chimiques

VER-3323 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas disponibles publiquement.

Réduction : Des réactions de réduction impliquant VER-3323 sont également possibles, mais les réactifs et les conditions spécifiques ne sont pas divulgués.

Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant l'atome de brome dans la structure du composé.

Les réactifs et les conditions courants pour ces réactions ne sont pas spécifiés dans la littérature disponible. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

VER-3323 a plusieurs applications de recherche scientifique, notamment :

Médecine : Potentiellement utile dans le développement de médicaments anti-obésité en raison de ses effets anorexiants.

Mécanisme d'action

VER-3323 exerce ses effets en se liant sélectivement aux récepteurs de la sérotonine 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C et en les activant . Cette activation conduit à une réduction de l'apport alimentaire, ce qui est considéré comme étant médié par la modulation des voies de signalisation de la sérotonine impliquées dans la régulation de l'appétit . Le composé a une forte affinité pour ces récepteurs, avec une affinité significativement plus faible pour les autres sous-types de récepteurs de la sérotonine .

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Properties

Research indicates that (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine exhibits potential antidepressant effects. It acts on serotonin receptors, particularly the 5-HT_1A receptor, which is crucial in the modulation of mood and anxiety. Studies have shown that compounds with similar structures can enhance serotonergic transmission, suggesting that this compound may be effective in treating depressive disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Ligand Activity

this compound has been characterized as a ligand with activity across multiple biological targets. It is classified as a synthetic organic compound with significant binding affinity to various receptors involved in neurotransmission. The ligand activity visualization charts indicate its efficacy across different species and targets, providing insights into its pharmacological profile .

Potential in Pain Management

Preliminary studies suggest that this compound may have analgesic properties. By modulating pain pathways through interaction with specific receptors, it could serve as a candidate for developing new pain relief medications .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

VER-3323 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors . This activation leads to a reduction in food intake, which is believed to be mediated through the modulation of serotonin signaling pathways involved in appetite regulation . The compound has a high affinity for these receptors, with significantly lower affinity for other serotonin receptor subtypes .

Comparaison Avec Des Composés Similaires

VER-3323 est unique par sa forte sélectivité pour les récepteurs de la sérotonine 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C . Des composés similaires incluent :

1-(3-chlorophényl)pipérazine (m-CPP) : Un agoniste non sélectif des récepteurs de la sérotonine 5-hydroxytryptamine 2C qui réduit également l'apport alimentaire.

L'unicité de VER-3323 réside dans son activité orale et sa forte sélectivité pour les récepteurs de la sérotonine 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C, ce qui en fait un outil précieux pour étudier le rôle de ces récepteurs dans l'apport alimentaire et les applications thérapeutiques potentielles .

Activité Biologique

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine, also known as a derivative of the indole alkaloids, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity, particularly in neuropharmacology and potential antidepressant effects.

The molecular formula of this compound is C11H15BrN2. It has a molecular weight of approximately 239.15 g/mol . The compound features a bromine atom at the 6-position of the indole ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly serotonin receptors. The structural modifications in the indole framework allow for enhanced binding affinity to serotonin reuptake transporters and receptors, suggesting a mechanism that could lead to antidepressant-like effects .

Antidepressant Effects

Studies have shown that derivatives of indole compounds exhibit significant antidepressant activity. For instance, the compound's ability to modulate serotonin levels in the brain is pivotal for its potential therapeutic effects. In animal models, administration of this compound has demonstrated a decrease in depressive-like behaviors, supporting its role as a candidate for further development in treating mood disorders .

Inhibition of Enzymatic Activity

In vitro studies have indicated that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, further contributing to its antidepressant properties .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| MAO Inhibition | Increased serotonin levels | |

| Neuroprotective | Potential neuroprotective effects |

Case Study: Animal Model Assessment

In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments using the forced swim test and tail suspension test indicated a significant reduction in immobility time compared to control groups. These findings suggest that the compound effectively alleviates symptoms associated with depression-like states .

Propriétés

Numéro CAS |

259857-99-3 |

|---|---|

Formule moléculaire |

C11H15BrN2 |

Poids moléculaire |

255.15 g/mol |

Nom IUPAC |

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H15BrN2/c1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14/h2-3,6,8H,4-5,7,13H2,1H3/t8-/m0/s1 |

Clé InChI |

QGRQJMXAQYGAKK-QMMMGPOBSA-N |

SMILES |

CC(CN1CCC2=C1C=C(C=C2)Br)N |

SMILES isomérique |

C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N |

SMILES canonique |

CC(CN1CCC2=C1C=C(C=C2)Br)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

VER-3323; VER 3323; VER3323; Lopac-V-1889; Lopac V-1889. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.